1-[(5-Ethylthiophen-2-yl)sulfonyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane
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Overview
Description
1-[(5-Ethylthiophen-2-yl)sulfonyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a complex heterocyclic compound that features a unique combination of functional groups. This compound is part of the triazole family, known for its diverse biological activities and applications in medicinal chemistry . The presence of the triazole ring, along with the sulfonyl and diazepan moieties, makes this compound particularly interesting for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Ethylthiophen-2-yl)sulfonyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane typically involves multiple steps, starting with the preparation of the core triazole ring. The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate nitriles .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques could be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Ethylthiophen-2-yl)sulfonyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The diazepan ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the sulfonyl group yields sulfides .
Scientific Research Applications
1-[(5-Ethylthiophen-2-yl)sulfonyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-[(5-Ethylthiophen-2-yl)sulfonyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The sulfonyl and diazepan groups may further enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Triazole Derivatives: Compounds like fluconazole and voriconazole, which are used as antifungal agents.
Thiophene Derivatives: Compounds like tioconazole, which also exhibit antifungal properties.
Diazepan Derivatives: Compounds like diazepam, which are used as anxiolytics
Uniqueness
What sets 1-[(5-Ethylthiophen-2-yl)sulfonyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane apart is its unique combination of functional groups, which may confer a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
6-[4-(5-ethylthiophen-2-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2S2/c1-2-13-4-7-16(25-13)26(23,24)21-9-3-8-20(10-11-21)15-6-5-14-18-17-12-22(14)19-15/h4-7,12H,2-3,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDNUHYPBGZSJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCCN(CC2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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